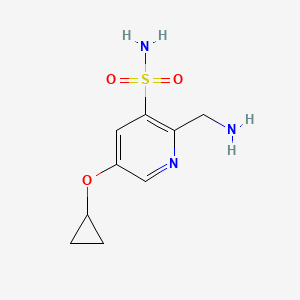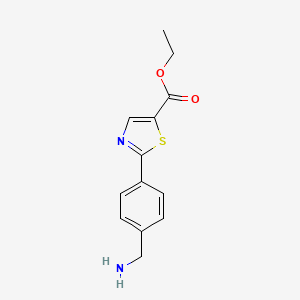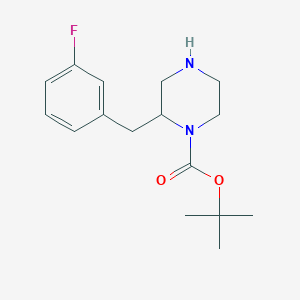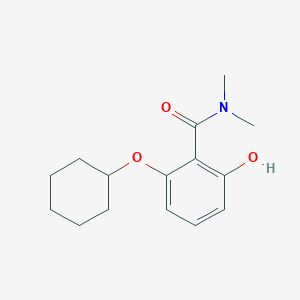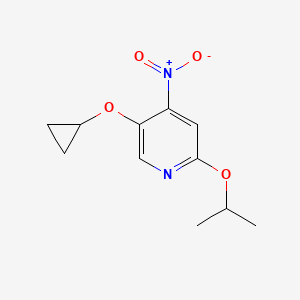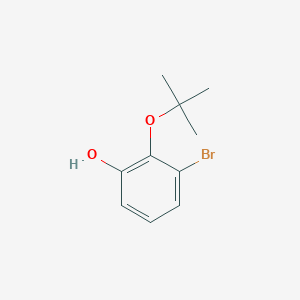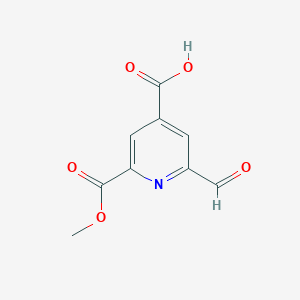
2-Formyl-6-(methoxycarbonyl)isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-6-(methoxycarbonyl)isonicotinic acid is an organic compound with the molecular formula C8H7NO4 It is a derivative of isonicotinic acid, featuring a formyl group at the 2-position and a methoxycarbonyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-(methoxycarbonyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the formylation of 6-(methoxycarbonyl)isonicotinic acid using Vilsmeier-Haack reaction conditions. This involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Formyl-6-(methoxycarbonyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 2-Carboxy-6-(methoxycarbonyl)isonicotinic acid.
Reduction: 2-Hydroxymethyl-6-(methoxycarbonyl)isonicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Formyl-6-(methoxycarbonyl)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 2-Formyl-6-(methoxycarbonyl)isonicotinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and methoxycarbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isonicotinic acid: A simpler derivative with a carboxylic acid group at the 4-position.
2-Formylbenzeneboronic acid: Features a formyl group at the 2-position but lacks the methoxycarbonyl group.
6-Methoxypyridine-2-carbaldehyde: Similar structure but without the carboxylic acid functionality.
Uniqueness
2-Formyl-6-(methoxycarbonyl)isonicotinic acid is unique due to the presence of both formyl and methoxycarbonyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functional groups allow for versatile modifications and interactions, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C9H7NO5 |
|---|---|
Poids moléculaire |
209.16 g/mol |
Nom IUPAC |
2-formyl-6-methoxycarbonylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7NO5/c1-15-9(14)7-3-5(8(12)13)2-6(4-11)10-7/h2-4H,1H3,(H,12,13) |
Clé InChI |
CZGHHKYBXUFJJS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=N1)C=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



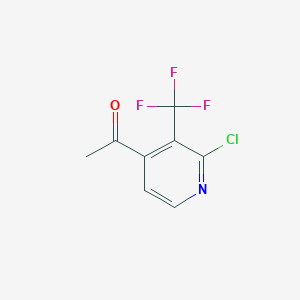
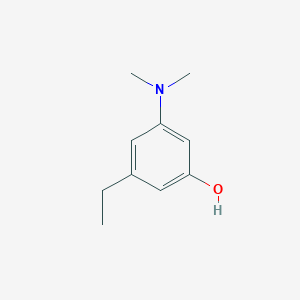
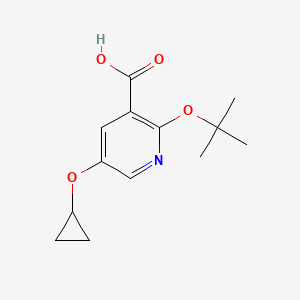

![2-[6-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14847086.png)
